1-bromophenanthrene-9,10-dione physical and chemical properties
1-bromophenanthrene-9,10-dione physical and chemical properties
An In-depth Technical Guide to 1-Bromophenanthrene-9,10-dione: Physicochemical Properties and Synthetic Insights
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the physical and chemical properties of 1-bromophenanthrene-9,10-dione. As a specialized derivative of phenanthrenequinone, this molecule holds potential as a building block in the synthesis of complex organic materials and pharmacologically active compounds. This guide synthesizes available data to provide a detailed understanding of its molecular structure, physicochemical characteristics, and reactive profile, offering valuable insights for its application in research and development.
Molecular Identity and Structural Characteristics
1-Bromophenanthrene-9,10-dione is a polycyclic aromatic hydrocarbon featuring a phenanthrene core functionalized with a bromine atom at the C1 position and two ketone groups at the C9 and C10 positions, forming an ortho-quinone ring.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-Bromophenanthrene-9,10-dione | N/A |
| CAS Number | 109221-21-8 | [1] |
| Molecular Formula | C₁₄H₇BrO₂ | [1] |
| Molecular Weight | 287.11 g/mol | [1] |
| InChI | InChI=1S/C14H7BrO2/c15-11-7-3-6-9-8-4-1-2-5-10(8)13(16)14(17)12(9)11/h1-7H | [1] |
| InChIKey | JUOIDRJHGFAZPB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)C(=O)C2=O | [1] |
The presence of the electron-withdrawing bromine atom and the dione functionality significantly influences the electronic properties and reactivity of the phenanthrene scaffold.
Physicochemical Properties
Direct experimental data for 1-bromophenanthrene-9,10-dione is limited. Therefore, data from its isomer, 3-bromophenanthrene-9,10-dione, and the parent compound, phenanthrene-9,10-dione, are provided for comparative purposes to infer its likely properties.
Table 2: Physical and Chemical Properties
| Property | 1-Bromophenanthrene-9,10-dione (Predicted/Inferred) | 3-Bromophenanthrene-9,10-dione (Experimental) | Phenanthrene-9,10-dione (Parent Compound, Experimental) |
| Appearance | Likely a light yellow to brown crystalline powder. | Light yellow to brown powder/crystal. | Orange-red solid.[2] |
| Melting Point | Expected to be a high-melting solid, likely >200 °C. | 267–268 °C.[3] | 209 °C.[2] |
| Boiling Point | Expected to be high, likely >400 °C at atmospheric pressure. | 446.8 °C (at 760 mmHg).[3] | 360 °C.[2] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents. | No specific data found. | Slightly soluble in water (7.5 mg/L).[2] |
| Topological Polar Surface Area | 34.1 Ų | N/A | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A | N/A |
Synthesis and Purification
A general two-step synthesis can be proposed:
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Bromination of Phenanthrene: The synthesis would likely start with the bromination of phenanthrene to yield a mixture of bromophenanthrene isomers. Separation of the desired 1-bromophenanthrene isomer would be a critical step.
-
Oxidation of 1-Bromophenanthrene: The isolated 1-bromophenanthrene would then be oxidized to 1-bromophenanthrene-9,10-dione. Common oxidizing agents for this transformation include chromic acid.
Caption: Proposed synthetic workflow for 1-bromophenanthrene-9,10-dione.
A detailed protocol for the synthesis of the related 3,6-dibromophenanthrene-9,10-dione from 9,10-phenanthrenequinone involves refluxing with bromine and benzoyl peroxide in nitrobenzene, followed by precipitation with ethanol.[4] This suggests that direct bromination of phenanthrene-9,10-dione could also be an alternative route, though it may yield a mixture of isomers requiring separation.
Chemical Reactivity
The chemical reactivity of 1-bromophenanthrene-9,10-dione is dictated by its ortho-quinone structure and the presence of the bromine substituent.
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Electrophilicity of the Quinone System: Ortho-quinones are known to be highly reactive electrophiles.[5] The carbonyl carbons are susceptible to nucleophilic attack. These compounds can undergo Michael-type addition reactions with various nucleophiles.[5] Thiols, in particular, are known to react rapidly with o-quinones.[6][7]
-
Redox Chemistry: The quinone moiety can be reduced to the corresponding hydroquinone (1-bromophenanthrene-9,10-diol). This reversible redox behavior is a key feature of quinone chemistry. A common reducing agent for this transformation is sodium dithionite.
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Reactivity of the Bromine Substituent: The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making 1-bromophenanthrene-9,10-dione a potentially valuable intermediate for the synthesis of more complex molecules.
Caption: Key chemical reactions of 1-bromophenanthrene-9,10-dione.
Potential Applications in Drug Development and Materials Science
While specific applications for 1-bromophenanthrene-9,10-dione have not been extensively documented, the broader class of phenanthrenequinones has attracted significant interest in medicinal chemistry.
-
Anticancer Activity: Numerous phenanthrenequinone derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines.[8] Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through redox cycling, leading to apoptosis.[8] The planar structure of the phenanthrene core also allows for intercalation with DNA, potentially inhibiting DNA synthesis and repair enzymes.[9]
-
Enzyme Inhibition: Certain phenanthrenequinone derivatives have been shown to inhibit key enzymes involved in cancer progression.[8]
-
Role of Bromine in Pharmaceuticals: Bromine is a key element in many pharmaceutical compounds, where it can enhance efficacy, stability, and bioavailability.[10] Brominated compounds have found applications as antimicrobial, anesthetic, antiviral, and anticancer agents.[10]
-
Organic Electronics: The conjugated π-system of the phenanthrene core makes these compounds interesting candidates for applications in organic electronics. The introduction of bromine can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, for use in materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[11]
The combination of a reactive quinone, a site for further functionalization (the bromine atom), and a biologically active phenanthrene scaffold makes 1-bromophenanthrene-9,10-dione a promising, albeit underexplored, molecule for drug discovery and materials science.
Safety and Handling
-
Hazard Classification: This compound should be handled as a potential irritant. It is likely to cause skin irritation (H315) and serious eye irritation (H319).[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][13]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[12]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[12]
-
If swallowed: Rinse mouth and seek medical advice.[12]
-
Spectroscopic Data
No experimental spectroscopic data for 1-bromophenanthrene-9,10-dione has been identified in the reviewed literature. For reference, the mass spectrum of the parent compound, phenanthrene-9,10-dione, shows a molecular ion peak at m/z 208, with significant fragments at m/z 180 and 152, corresponding to the sequential loss of CO molecules.[14] It is expected that the mass spectrum of 1-bromophenanthrene-9,10-dione would show a characteristic isotopic pattern for the bromine atom, with major peaks at m/z 286 and 288.
Conclusion
1-Bromophenanthrene-9,10-dione is a halogenated ortho-quinone with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. While specific experimental data for this compound is scarce, its properties can be reasonably inferred from its structural analogues. Its reactive quinone system and the presence of a bromine atom for further functionalization make it a versatile building block for the creation of novel and complex molecular architectures. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
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Ito, S., Sugumaran, M., & Wakamatsu, K. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. International journal of molecular sciences, 21(17), 6080. [Link]
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Ito, S., Sugumaran, M., & Wakamatsu, K. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. PubMed. [Link]
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Ito, S., Sugumaran, M., & Wakamatsu, K. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. Semantic Scholar. [Link]
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Ito, S., Sugumaran, M., & Wakamatsu, K. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. ResearchGate. [Link]
- Various Authors. (2024). Visible-Light-Induced ortho-Quinone Methides Formation in Situ Using ortho-Alkylarenols as Precursors for Tandem [4 + 2] Cycloaddition Reaction. Organic Letters.
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Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (n.d.). 9-Bromophenanthrene. Organic Syntheses. [Link]
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Sigma-Aldrich. (2025). SAFETY DATA SHEET: 9-Bromophenanthrene. [Link]
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Paruch, K., Vyklicky, L., & Katz, T. J. (n.d.). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses. [Link]
- Various Authors. (2025). Synthesis, crystal structure, and spectra of 9( E )-phenanthrene-9,10-dione[(1 Z )-3,3-dimethyl-3,4-dihydroisoquinolin-1(2 H )-ylidene]hydrazone and its cation-anion complex with copper(I) bromide.
- He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
- Various Authors. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar.
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National Center for Biotechnology Information. (n.d.). 9,10-Phenanthrenedione. PubChem. [Link]
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Wikipedia. (n.d.). Phenanthrenequinone. [Link]
- Various Authors. (n.d.).
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Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]
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